molecular formula C20H18ClN3O2S B2876821 5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361167-02-4

5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2876821
CAS RN: 361167-02-4
M. Wt: 399.89
InChI Key: GMCTUESFHHAUCQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research: Antidiabetic Drug Synthesis

This compound has been identified as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes . Glyburide functions by increasing insulin production in the pancreas, thereby lowering blood sugar levels.

Medicinal Chemistry: NLRP3 Inflammasome Inhibition

Research has indicated that derivatives of this compound may play a role in inhibiting the NLRP3 inflammasome . This is significant because the NLRP3 inflammasome is implicated in various diseases, including gout, type 2 diabetes, and atherosclerosis.

Antidepressant Development: Metal-Catalyzed Synthesis

The compound has been mentioned in the context of synthesizing antidepressant molecules through metal-catalyzed reactions . This process is crucial for developing new antidepressants with improved efficacy and fewer side effects.

Antileishmanial and Antimalarial Research

A molecular simulation study has highlighted the potential of this compound in treating leishmaniasis and malaria. The compound exhibited a fitting pattern in the active site of a target enzyme, suggesting it could be a lead compound for antiparasitic drugs .

Organic Chemistry: Building Block for Complex Molecules

As an organic building block, this compound is used in the construction of complex molecular structures in organic chemistry, which can have various applications in material science and drug development .

Nonlinear Optical Materials: Third-Order Nonlinearity

The compound has been studied for its potential application in the field of nonlinear optical materials due to its third-order nonlinearity properties. This makes it a candidate for use in optical switching and computing .

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Benzamide derivatives have been implicated in a variety of biological processes, including inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Its metabolism and excretion pathways are currently unknown .

Result of Action

Benzamide derivatives have been shown to have various biological effects, including anti-inflammatory, antiproliferative, and pro-apoptotic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets .

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-4-3-5-14(8-12)24-19(16-10-27-11-17(16)23-24)22-20(25)15-9-13(21)6-7-18(15)26-2/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCTUESFHHAUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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